4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
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Overview
Description
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzene ring, a naphthalene moiety, and a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with 2-naphthylamine in the presence of a coupling agent. One common method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of reusable catalysts and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Condensation Reactions: The carbamoylamino group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while condensation reactions can produce different benzamide derivatives .
Scientific Research Applications
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial communities and plant-microbiome interactions.
Medicine: Investigated for its potential as a small molecule inhibitor in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . The compound’s inhibitory effects are mediated through its binding to the TMEM206 channel, thereby blocking chloride ion flux.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with a similar structure and inhibitory properties.
4-chloro-2-(1-naphthyloxyacetamido)benzoic acid:
Uniqueness
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a small molecule inhibitor in specific pathways sets it apart from other similar compounds.
Properties
CAS No. |
639010-14-3 |
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Molecular Formula |
C18H13ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-6-8-15(17(22)23)16(10-13)21-18(24)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,22,23)(H2,20,21,24) |
InChI Key |
ODWUYZAAMNLBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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